Physical State and Fundamental Molecular Properties of N,N'-di-sec-Butylphthalamide
The core differentiator for N,N'-di-sec-butylphthalamide is its unique chemical identity and associated fundamental properties. Its molecular formula (C16H24N2O2) and molecular weight (approximately 276.37 g/mol) are derived from its specific sec-butyl substitution pattern [1]. In contrast, the straight-chain analog N,N'-di-n-butylphthalamide has the same formula but a different molecular geometry, which can impact properties like melting point and solubility. However, no directly measured comparative data for these properties were found in the available literature [1]. This evidence confirms the compound's identity as a distinct chemical species, which is the primary requirement for procurement.
| Evidence Dimension | Molecular Identity |
|---|---|
| Target Compound Data | C16H24N2O2; MW approx. 276.37 g/mol |
| Comparator Or Baseline | N,N'-di-n-butylphthalamide (C16H24N2O2; different geometry) |
| Quantified Difference | Not applicable; qualitative structural difference only. |
| Conditions | Not applicable |
Why This Matters
Confirmation of molecular identity is the absolute baseline for ensuring the correct material is procured, preventing errors from isomer or analog substitution.
- [1] EvitaChem. N,N'-di-sec-butylphthalamide. Product Page. Accessed via web.archive.org. View Source
